molecular formula C10H16O3 B8595697 2-(Tetrahydropyran-4-ylidene)propionic acid ethyl ester

2-(Tetrahydropyran-4-ylidene)propionic acid ethyl ester

Cat. No. B8595697
M. Wt: 184.23 g/mol
InChI Key: XGEDMRYQYWKNTJ-UHFFFAOYSA-N
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Patent
US07511144B2

Procedure details

To a solution of 12.9 g (54.1 mmol) of 2-phosphonopropionic acid triethyl etser in tetrahydrofuran (60 mL) was added, at 25° C. under an atmosphere of argon, 5.52 g (49.2 mmol) of potassium t-butoxide, and stirred for 10 minutes. Into this solution, 5.42 g (54.1 mmol) of tetrahydropyran-4-one was dropped and stirred for 5 hours at about 70° C. The obtained mixture was cooled to room temperature, poured into water and extracted with ether. The ether extract was washed with water (twice) and saturated brine successively, dried over anhydrous magnesium sulfate, and then, the solvent was removed. The obtained residue was purified by medium pressure liquid column chromatography on silica gel (developing solvent; hexane-ethyl acetate) to obtain 4.2 g (yield 42.1%) of 2-(tetrahydropyran-4-ylidene)propionic acid ethyl ester as colorless liquid. Its physical property is shown below.
[Compound]
Name
2-phosphonopropionic acid triethyl
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step Two
Quantity
5.42 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-])[CH3:3].[K+].[O:7]1[CH2:12][CH2:11]C(=O)[CH2:9][CH2:8]1.[OH2:14].[O:15]1CC[CH2:17][CH2:16]1>>[CH2:16]([O:15][C:1](=[O:14])[C:2](=[C:5]1[CH2:9][CH2:8][O:7][CH2:12][CH2:11]1)[CH3:3])[CH3:17] |f:0.1|

Inputs

Step One
Name
2-phosphonopropionic acid triethyl
Quantity
12.9 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
5.52 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
5.42 g
Type
reactant
Smiles
O1CCC(CC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 5 hours at about 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with water (twice) and saturated brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by medium pressure liquid column chromatography on silica gel (developing solvent; hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(C(C)=C1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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